N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety, a pyrimidine ring, and a thiazole carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by reacting 2-aminothiophenol with a suitable chlorinated aromatic compound under reflux conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced by reacting the benzo[d]thiazole intermediate with 4,6-dimethylpyrimidine-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Thiazole Carboxamide Group: The final step involves the formation of the thiazole carboxamide group by reacting the intermediate with thiazole-4-carboxylic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated position on the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Biology: It is used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, the compound exerts anti-inflammatory and analgesic effects. Additionally, it may interact with cellular receptors and signaling pathways, leading to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(morpholino)benzamides
- N-(6-chlorobenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide
Uniqueness
N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide stands out due to its unique combination of structural features, which contribute to its diverse chemical reactivity and potential applications. The presence of both benzo[d]thiazole and pyrimidine rings, along with the thiazole carboxamide group, provides a versatile scaffold for further chemical modifications and functionalization.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6OS2/c1-8-5-9(2)20-15(19-8)24-16-22-12(7-26-16)14(25)23-17-21-11-4-3-10(18)6-13(11)27-17/h3-7H,1-2H3,(H,21,23,25)(H,19,20,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPNWVHSEPBABL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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